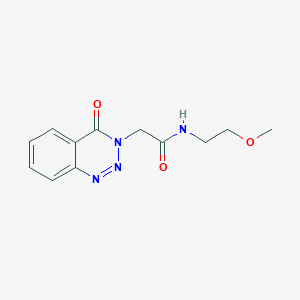

N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-19-7-6-13-11(17)8-16-12(18)9-4-2-3-5-10(9)14-15-16/h2-5H,6-8H2,1H3,(H,13,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBYPNLGUUIGCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CN1C(=O)C2=CC=CC=C2N=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological activity, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the benzotriazine core followed by the introduction of the methoxyethyl group. While specific synthetic procedures for this compound were not detailed in the search results, similar compounds in the benzotriazine class have been synthesized using established methods involving diazotization and cyclization reactions.

Anticancer Properties

Research indicates that derivatives of benzotriazine compounds exhibit significant anticancer activity. For instance, a related compound identified as a potent inhibitor of Glycogen Synthase Kinase 3β (GSK-3β), a target implicated in various cancers, demonstrated an IC50 value of 1.6 µM in neuroblastoma cells . The inhibition of GSK-3β leads to increased levels of phosphorylated GSK-3β Ser9, suggesting that compounds like this compound may also exhibit similar mechanisms.

Antimicrobial Activity

Benzotriazine derivatives have shown promising antimicrobial properties. In vitro studies have demonstrated that certain derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds with structural similarities to benzotriazines have been evaluated for their effectiveness against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values provide insight into their potency.

Table 1: Biological Activity Overview

| Compound | Biological Activity | IC50/ MIC | Target |

|---|---|---|---|

| This compound | Anticancer | 1.6 µM (GSK-3β) | GSK-3β |

| Related Benzotriazine Derivative | Antibacterial | 8 µM (E. faecalis) | Bacterial Inhibition |

| Benzotriazine Derivative | Antiproliferative | 2.2–5.3 µM (various cell lines) | Cancer Cell Lines |

Research Insights

- GSK-3β Inhibition : Studies have shown that compounds similar to this compound can effectively inhibit GSK-3β activity in cell-based assays . This inhibition is crucial for cancer therapies targeting signaling pathways involved in cell proliferation and survival.

- Antimicrobial Efficacy : The antimicrobial properties of benzotriazine derivatives are noteworthy. Compounds have been tested against various bacterial strains with results indicating significant antibacterial effects . The structure-function relationship suggests that modifications on the benzotriazine core can enhance activity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide as an anticancer agent. For instance, a study evaluated its effects on various cancer cell lines, demonstrating significant cytotoxicity. The compound was found to inhibit cell proliferation in a dose-dependent manner.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| A549 (Lung) | 5.0 | 85 |

| MDA-MB-231 (Breast) | 6.5 | 78 |

| HeLa (Cervical) | 7.0 | 72 |

These results suggest that this compound may serve as a lead structure for developing new anticancer therapies.

Enzyme Inhibition Studies

The compound has also been investigated for its enzyme inhibition properties. Specifically, it has shown promise as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which is implicated in various diseases including Alzheimer's disease and diabetes.

Case Study: GSK-3β Inhibition

In a virtual screening study involving over 50,000 compounds, this compound was identified as a potent inhibitor of GSK-3β with an IC50 value of approximately . The compound's mechanism of action involved enhancing the phosphorylation of GSK-3β at Ser9, indicating its potential role in neuroprotection.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various pathogens. Preliminary studies indicated that it exhibits significant activity against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Mycobacterium tuberculosis | 128 µg/mL |

These findings suggest that this compound could be further developed into a broad-spectrum antimicrobial agent.

Neuroprotective Effects

Given its inhibitory action on GSK-3β and potential interactions with neurodegenerative pathways, the compound has been researched for neuroprotective effects. In vitro studies demonstrated that treatment with this compound could reduce neuronal apoptosis and promote cell survival in models of oxidative stress.

Case Study: Neuroprotection in Cell Models

In neuroblastoma cell lines treated with oxidative stress-inducing agents, this compound significantly reduced markers of apoptosis and increased the expression of neuroprotective factors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structure Variations

a) Benzotriazinone Derivatives

- Methyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate (): Core: Shares the benzotriazinone moiety but replaces the methoxyethyl acetamide with a methyl ester.

- N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-(2-methoxyphenyl)acetamide (): Core: Retains the benzotriazinone core but introduces a 2-methoxyphenyl group. Impact: The aromatic substituent could enhance π-π stacking interactions, improving binding to hydrophobic pockets. Molecular weight (368.39 g/mol) is lower than the target compound’s analogs, suggesting reduced steric hindrance .

N-[3-(2-Methoxyethyl)-4-oxo-3,4-dihydro-1,2,3-benzotriazin-6-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetamide ():

b) Heterocyclic Analogs with 4-Oxo Groups

- 2-((3-(4-Methoxybenzyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (): Core: Pyrimidinone with a thioether linkage. Impact: The trifluoromethyl group enhances metabolic stability, while the thioether may alter electronic properties compared to the acetamide linkage in the target compound .

- 4-Oxo-thiazolidine Derivatives (AJ5a–j) (): Core: Thiazolidine instead of benzotriazinone. Impact: The sulfur atom in thiazolidine may increase polarity, affecting membrane permeability. These derivatives showed antimicrobial activity, suggesting divergent biological targets compared to benzotriazinones .

- 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide (): Core: Benzothiazine with a sulfur atom. Impact: The sulfur-containing core may confer distinct redox properties or metal-binding capabilities absent in benzotriazinones .

Substituent Effects on Physicochemical Properties

*Estimated based on analogs in –13.

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyethyl)-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetamide, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with benzotriazine derivatives and methoxyethylamine precursors. Key steps include:

- Coupling Reactions : Use coupling agents like EDC/HOBt for amide bond formation between the benzotriazinone core and methoxyethylamine .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.

- Temperature Control : Maintain 0–5°C during sensitive steps (e.g., acylation) to minimize side reactions.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .

Monitoring: Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirm product identity using (e.g., δ 3.3 ppm for methoxy protons) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the compound's structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments (e.g., benzotriazine NH at δ 10–12 ppm) and carbon backbone .

- Infrared Spectroscopy (IR) : Detect key functional groups (amide C=O stretch at ~1660–1680 cm) .

- High-Resolution Mass Spectrometry (HR-MS) : Validate molecular formula (e.g., [M+H] at m/z 319.12) .

- X-ray Crystallography : Use SHELXL for refinement (CCDC deposition recommended). Hydrogen-bonding patterns and π-π stacking in the crystal lattice provide insights into stability and reactivity .

Advanced Research Questions

Q. How do modifications to the methoxyethyl or benzotriazine moieties affect biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies :

- Methoxyethyl Chain : Shortening the chain reduces solubility but may enhance membrane permeability. Replace with PEG linkers to improve pharmacokinetics .

- Benzotriazine Core : Substituents at C-7 (e.g., halogens) increase steric hindrance, altering receptor binding. Test via competitive binding assays (e.g., SPR or ITC) .

- Experimental Design : Synthesize analogs with systematic modifications. Evaluate cytotoxicity (MTT assay) and target affinity (IC via enzymatic inhibition) .

Q. How can analytical techniques validate the compound's purity and stability under different conditions?

- Methodological Answer :

- HPLC Analysis : Use a C18 column (mobile phase: acetonitrile/water gradient) to assess purity (>95%). Detect degradation products under stress conditions (e.g., pH 2–12, 40–60°C) .

- Stability Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature.

- Forced Degradation : Expose to UV light (ICH Q1B guidelines) and quantify photodegradants via LC-MS .

Q. What in vitro and in vivo models are suitable for evaluating pharmacological efficacy and toxicity?

- Methodological Answer :

- In Vitro Models :

- Cell Lines : Use cancer cell lines (e.g., HeLa, MCF-7) for antiproliferative assays (IC via flow cytometry).

- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based kits .

- In Vivo Models :

- Rodent Studies : Administer orally (10–50 mg/kg) to assess bioavailability (plasma concentration via LC-MS/MS) and toxicity (histopathology, liver/kidney function markers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.